molecular formula C9H9F3O2 B1453386 2-Methoxy-3-(trifluoromethyl)benzyl alcohol CAS No. 1017778-74-3

2-Methoxy-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B1453386
CAS No.: 1017778-74-3
M. Wt: 206.16 g/mol
InChI Key: AEJHNFSKLDVXOW-UHFFFAOYSA-N
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Description

2-Methoxy-3-(trifluoromethyl)benzyl alcohol is a fluorinated benzyl alcohol derivative with a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. This compound combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents, which influence its physicochemical properties and reactivity. It is primarily used in research settings, though commercial availability is currently discontinued .

Properties

IUPAC Name

[2-methoxy-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJHNFSKLDVXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-3-(trifluoromethyl)benzyl alcohol is a compound of significant interest due to its unique structural features and potential biological activities. The presence of methoxy and trifluoromethyl groups enhances its chemical properties, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3OC_{10}H_{10}F_3O, with a molecular weight of approximately 224.15 g/mol. The structure includes:

  • A benzyl alcohol moiety characterized by a hydroxymethyl group (-CH₂OH).
  • A methoxy group (-OCH₃) at the para position.
  • A trifluoromethyl group (-CF₃) at the meta position.

These functional groups contribute to the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, research indicates that derivatives of benzyl alcohol, including those with trifluoromethyl substitutions, show potent inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Notes
Staphylococcus aureus0.5Effective against multidrug-resistant strains
Escherichia coli4Moderate activity
Pseudomonas aeruginosa>256Limited efficacy

The minimal inhibitory concentration (MIC) values suggest that this compound is particularly effective against Staphylococcus aureus, a common pathogen in clinical infections .

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study examined the effects of several benzyl alcohol derivatives on cancer cell lines, revealing that those with trifluoromethyl substitutions exhibited significant cytotoxicity. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.

The biological activity of this compound can be attributed to:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt the synthesis of peptidoglycan in bacterial cell walls.
  • Induction of oxidative stress : The trifluoromethyl group may enhance the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells.
  • Modulation of enzyme activity : The methoxy group can influence the binding affinity of the compound to various enzymes involved in metabolic pathways.

Future Directions and Research Needs

While preliminary data on the biological activity of this compound is promising, further studies are essential to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future research include:

  • In vivo studies : To assess the efficacy and safety profile in animal models.
  • Structure-activity relationship (SAR) analysis: To identify which modifications enhance biological activity.
  • Clinical trials : To evaluate therapeutic applications in humans, particularly in treating resistant bacterial infections or specific cancer types.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-methoxy-3-(trifluoromethyl)benzyl alcohol with structurally related benzyl alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Reactivity Notes
This compound C₉H₉F₃O₂ ~206–208 (estimated) N/A 2-OCH₃, 3-CF₃ Moderate reactivity due to competing electronic effects
2-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 248–250 2-OCH₃ High reactivity in etherification (electron-rich)
4-(Trifluoromethyl)benzyl alcohol C₈H₇F₃O 176.14 N/A 4-CF₃ Low reactivity (electron-withdrawing CF₃ hinders carbocation formation)
3-Methoxybenzyl alcohol C₈H₁₀O₂ 138.17 N/A 3-OCH₃ Moderate reactivity, used in pharmaceuticals and agrochemicals
2-Chloro-3-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O 214.58 N/A 2-Cl, 3-CF₃ Lower solubility due to Cl and CF₃

Key Observations :

  • Electronic Effects : The methoxy group enhances reactivity by stabilizing carbocation intermediates, while the trifluoromethyl group reduces reactivity via electron withdrawal. The proximity of these groups in the target compound creates a balance, leading to moderate reactivity in etherification and esterification reactions .
  • Boiling Points: Non-fluorinated analogs like 2-methoxybenzyl alcohol exhibit higher boiling points (248–250°C) due to stronger hydrogen bonding. Fluorinated derivatives (e.g., 4-(trifluoromethyl)benzyl alcohol) have lower solubility in polar solvents .

Preparation Methods

Reaction Scheme and Conditions

A patented method (CN101643390B) describes the preparation of m-trifluoromethyl-benzyl alcohol derivatives, which can be adapted for 2-methoxy-3-(trifluoromethyl)benzyl alcohol by starting with the corresponding methoxy-substituted trifluoromethyl benzyl halide. The method involves:

  • Reacting the trifluoromethyl halogen benzyl compound (where halogen = Cl, Br, or I) with sodium acetate in a fatty alcohol solvent (C12-C18 alcohols) at elevated temperatures (50–200 °C, preferably 120–160 °C).
  • Reaction times range from 10 to 48 hours under stirring in an autoclave or sealed reactor.
  • The molar ratio of trifluoromethyl halogen benzyl to sodium acetate is typically 1:1 to 1:10, with 1:1.2 to 3 preferred for optimal yield.
  • After reaction completion, the mixture is cooled and filtered to remove inorganic salts.
  • The filtrate undergoes air distillation to recover solvent and then vacuum distillation (0.002–0.005 MPa) to isolate the pure benzyl alcohol product.

Advantages

  • High conversion rates (near 100% conversion of starting halide).
  • High product purity (up to 99.5%).
  • High yields (typically 90–98%).
  • Environmentally friendly with minimal waste due to solvent recycling.
  • Simple operation suitable for industrial scale.

Representative Experimental Data

Entry Halogen Substrate Temp (°C) Time (h) Product Yield (g) Purity (%) Yield (%)
1 m-Trifluoromethyl benzyl chloride 160 12 86.5 99.5 98
2 m-Trifluoromethyl benzyl bromide 140 16 82.5 99.3 94
3 m-Trifluoromethyl benzyl iodide 120 20 80.7 99.0 91.5

Note: Although these examples are for m-trifluoromethyl derivatives, the method is adaptable for this compound by using the corresponding methoxy-substituted halides under similar conditions.

Alternative Synthetic Routes

Bromination of 2-Methoxy-3-(trifluoromethyl)toluene

  • Bromination of 2-methoxy-3-(trifluoromethyl)toluene using bromine (Br2) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr3) can yield the corresponding benzyl bromide intermediate.
  • Controlled low-temperature conditions prevent over-bromination and side reactions.
  • This benzyl bromide can subsequently be converted to the benzyl alcohol via nucleophilic substitution with hydroxide or acetate ions followed by hydrolysis.

Reduction of Benzyl Ketones or Aldehydes

  • Starting from 2-methoxy-3-(trifluoromethyl)benzyl ketones or aldehydes, catalytic hydrogenation or chemical reduction (e.g., NaBH4) can afford the benzyl alcohol.
  • This method is less commonly used industrially due to the need for additional synthetic steps to access the ketone or aldehyde precursors.

Research Findings and Mechanistic Insights

  • The acetate substitution method proceeds via nucleophilic attack of acetate ion on the benzyl halide, forming the benzyl acetate intermediate.
  • Subsequent hydrolysis under the reaction conditions or during workup liberates the benzyl alcohol.
  • The use of long-chain fatty alcohol solvents enhances solubility and reaction kinetics, improving yield and purity.
  • Vacuum distillation under low pressure minimizes thermal decomposition and facilitates high-purity product isolation.
  • Comparative studies show that chlorides generally give higher yields and purities than bromides or iodides, likely due to better reactivity balance and fewer side reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Industrial Viability Notes
Acetate substitution + hydrolysis 2-Methoxy-3-(trifluoromethyl)benzyl halide Sodium acetate, fatty alcohol solvent, 120–160 °C, 10–48 h 90–98 ~99 High Environmentally friendly, scalable
Bromination + substitution 2-Methoxy-3-(trifluoromethyl)toluene Br2, Fe or AlBr3 catalyst, low temp; then nucleophilic substitution Moderate High Moderate Requires careful control of bromination
Reduction of ketone/aldehyde 2-Methoxy-3-(trifluoromethyl)benzyl ketone/aldehyde NaBH4 or catalytic hydrogenation Variable High Low Multi-step, less preferred

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methoxy-3-(trifluoromethyl)benzyl alcohol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer :

  • Suzuki–Miyaura Coupling : A boronic acid derivative (e.g., 2-methoxy-3-trifluoromethylphenylboronic acid) reacts with a benzyl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or dioxane at 80–100°C. Yield optimization requires inert atmospheres (N₂/Ar) and precise stoichiometry .
  • Reduction of Benzoic Acid Derivatives : Reduction of 2-methoxy-3-(trifluoromethyl)benzoic acid using diisobutylaluminum hydride (DIBAL) in anhydrous THF at −78°C to room temperature. Excess DIBAL and slow addition minimize over-reduction to hydrocarbons .
  • Table: Reaction Optimization Parameters
MethodCatalyst/SolventTemperatureYield RangeKey Challenges
Suzuki–Miyaura CouplingPd(PPh₃)₄/THF80°C60–75%Competing side reactions
DIBAL ReductionDIBAL/THF−78°C→RT70–85%Moisture sensitivity

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methoxy group (−OCH₃) appears as a singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). The trifluoromethyl (−CF₃) group splits aromatic protons due to deshielding, while its ¹⁹F NMR signal appears at δ −60 to −65 ppm .
  • IR Spectroscopy : O–H stretch (~3300 cm⁻¹), C–F stretches (1100–1250 cm⁻¹), and aromatic C–O (1260 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 206.16 (C₉H₉F₃O₂) with fragmentation patterns indicating loss of −CH₂OH or −CF₃ groups .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer :

  • Building Block : Used to synthesize trifluoromethylated aldehydes (via oxidation with PCC) or carboxylic acids (via Jones oxidation) for pharmaceutical intermediates .
  • Protecting Group : The benzyl alcohol moiety can act as a temporary protecting group in multi-step syntheses, removable via hydrogenolysis .

Advanced Research Questions

Q. How does the electronic environment created by the 2-methoxy and 3-trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The methoxy group (−OCH₃) is electron-donating (via resonance), activating the aromatic ring for electrophilic substitution at the para position. The −CF₃ group is strongly electron-withdrawing (inductive effect), deactivating the ring and directing nucleophiles to the ortho position relative to itself .
  • Steric Effects : The −CF₃ group’s bulkiness hinders reactions at the adjacent C-2 position, favoring regioselectivity at C-4 or C-6 in substitution reactions .

Q. In studies where this compound exhibits conflicting biological activity data (e.g., antimicrobial vs. anticancer), what experimental variables could account for these discrepancies?

  • Methodological Answer :

  • Cell Line Variability : Anticancer activity (e.g., IC₅₀ values) may vary between HeLa (cervical) vs. MCF-7 (breast) cells due to differences in membrane permeability or metabolic pathways .
  • Assay Conditions : Antimicrobial efficacy against Staphylococcus aureus (Gram-positive) vs. E. coli (Gram-negative) depends on compound solubility in culture media and lipid bilayer interactions .
  • Purity Considerations : Trace impurities (e.g., oxidation byproducts) may act as confounding factors. Validate purity via HPLC (≥95%) before biological assays .

Q. How do steric and electronic effects of the trifluoromethyl group at the 3-position affect the regioselectivity of subsequent chemical modifications of the benzyl alcohol moiety?

  • Methodological Answer :

  • Oxidation Studies : Oxidation to aldehydes (e.g., using Swern conditions) proceeds efficiently due to −CF₃’s electron-withdrawing effect stabilizing the transition state. In contrast, steric hindrance slows esterification at the −OH group .
  • Comparative Data :
Reaction TypeRegioselectivityYield (vs. 4-Methoxy Isomer)
Electrophilic Aromatic SubstitutionC-4 > C-615% lower due to −CF₃ steric effects
Esterification−OH site40% lower (steric hindrance)

Data Contradiction Analysis

Q. Why do different literature sources report varying optimal temperatures for the Suzuki–Miyaura synthesis of this compound?

  • Methodological Answer :

  • Catalyst-Dependent Variability : Pd(OAc)₂-based systems require higher temperatures (100°C) for activation, while PdCl₂(dppf) operates efficiently at 80°C due to enhanced ligand stability .
  • Solvent Effects : Dioxane (higher boiling point) allows elevated temperatures without solvent loss, whereas THF may require reflux under N₂ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-3-(trifluoromethyl)benzyl alcohol
Reactant of Route 2
2-Methoxy-3-(trifluoromethyl)benzyl alcohol

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